molecular formula C12H9NO B1203736 2-Hydroxycarbazole CAS No. 86-79-3

2-Hydroxycarbazole

Cat. No. B1203736
CAS RN: 86-79-3
M. Wt: 183.21 g/mol
InChI Key: GWPGDZPXOZATKL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A notable synthesis approach involves photocatalytic intramolecular cyclization of 3-(2-chlorophenylamino)phenol, leading to a simplified and efficient production process. Optimal conditions include ultraviolet light illumination, potassium phosphate as a base, and methanol as a solvent, achieving a yield of 51.6% (Li Jing-hua, 2012).

Molecular Structure Analysis

The molecular structure of 2-Hydroxycarbazole has been extensively studied, revealing its potential as a building block in organic synthesis and drug discovery. Its structural analysis often involves advanced spectroscopic techniques, ensuring the accurate determination of its molecular framework.

Chemical Reactions and Properties

This compound participates in various chemical reactions, notably the chemoselective N-alkylation, which involves the generation of the corresponding N,O-dianion under specific conditions, achieving high yields of 9-alkyl-2-hydroxycarbazoles (Albanese et al., 1995). Additionally, its regioselective oxidative coupling has been explored, yielding dimers and tetramers under catalyzed conditions (Lei Liu et al., 2015).

Physical Properties Analysis

The study of this compound's physical properties, such as solubility and stability, is crucial for its application in various synthesis pathways. These properties significantly influence its reactivity and potential as an intermediate in the synthesis of complex molecules.

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its acidity, basicity, and prototropic behavior, is essential. Studies have shown its behavior as a proton donor in both ground and electronically excited states, influencing its absorption and luminescence characteristics in various solvents (M. Krishnamurthy & S. Dogra, 1986).

Scientific Research Applications

  • Inducing Calcium Release in Muscle Cells : 2-Hydroxycarbazole induces calcium release from skeletal and cardiac muscle sarcoplasmic reticulum by activating the ryanodine receptor. It is more potent than caffeine and does not affect Ca2+ ATPase activity, making it a useful tool in studying intracellular Ca2+ channels (Tovey et al., 1998).

  • Distinct Pharmacology in Sea Urchin Eggs : In sea urchin egg homogenates, this compound releases calcium in a concentration-dependent manner through a mechanism different from the ryanodine receptor, suggesting unique pharmacological properties in different biological systems (Thomas et al., 2001).

  • Photochemical Synthesis : A photochemical synthesis method for this compound has been developed, highlighting its importance as an organic intermediate. This method addresses previous challenges such as low yield and high cost (Li Jing-hua, 2012).

  • Chemoselective N-alkylation : this compound can be chemoselectively N-alkylated, demonstrating its potential in the synthesis of N-substituted pyrrole derivatives containing acidic functions. This application is significant in organic synthesis and pharmaceutical research (Albanese et al., 1995).

  • Solvent and pH Dependence Studies : The absorption and luminescence characteristics of this compound vary with solvent and pH, indicating its role as a proton donor in both ground and electronically excited states. This property is relevant in spectroscopic analysis and material science (Krishnamurthy & Dogra, 1986).

  • Oxidative Coupling Catalysis : this compound undergoes regioselective oxidative coupling catalyzed by vanadium, with oxygen as the terminal oxidant. This process yields dimers and tetramers, useful in organic synthesis (Liu et al., 2015).

  • Antineoplastic Activity : this compound derivatives, such as bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole, have shown antineoplastic activity against various cancer cell lines, indicating its potential in cancer therapy (Anderson et al., 1989).

  • Photochemistry in Alkaloid Synthesis : The photochemistry of this compound is a potential tool in the synthesis of carbazole alkaloids, a class of compounds with numerous pharmaceutical applications (Bonesi et al., 2004).

  • Microbial Hydroxylation : this compound is a product of the microbial hydroxylation of carbazole by Aspergillus flavus, highlighting its role in biotransformation processes (Lobastova et al., 2004).

  • PPAR Alpha/Gamma Dual Agonists : Some hydroxycarbazole derivatives, including this compound, have been identified as potential PPAR alpha/gamma dual agonists, suggesting their use in metabolic disorders (Kumar et al., 2005).

Mechanism of Action

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Hydroxycarbazole and 4-hydroxycarbazole are important chemicals with extensive applications in optoelectronic materials and pharmaceutical field . The state of the art yield of this compound is ∼30% and the reaction time is typically in hours or days .

properties

IUPAC Name

9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-8-5-6-10-9-3-1-2-4-11(9)13-12(10)7-8/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPGDZPXOZATKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50235340
Record name 2-Hydroxycarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86-79-3
Record name 2-Hydroxycarbazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxycarbazole
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Record name 2-Hydroxycarbazole
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Record name Carbazol-2-ol
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Record name 2-Hydroxycarbazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 2-hydroxycarbazole has been shown to induce calcium release from the sarcoplasmic reticulum, the main calcium store in muscle cells. This effect is mediated by the activation of ryanodine receptors (RyRs), specifically the type 2 RyR found in cardiac muscle. [] While the exact mechanism of action is not fully understood, this compound appears to bind to RyRs at a site distinct from ryanodine and caffeine. [] This interaction leads to the opening of the RyR channel, allowing calcium ions to flow out of the sarcoplasmic reticulum and into the cytoplasm. This increase in cytoplasmic calcium levels can then trigger a variety of downstream effects, including muscle contraction.

A:

  • Spectroscopic Data: Specific spectroscopic data can be found in various publications and databases. Key data often includes:
    • 1H NMR: Provides information about the hydrogen atoms and their environment within the molecule. [, , ]
    • 13C NMR: Provides information about the carbon atoms and their environment within the molecule. [, , ]
    • MS: Mass spectrometry data can confirm the molecular weight and fragmentation pattern. [, , ]

ANone: While detailed studies on material compatibility and stability are limited in the provided research, some insights can be gleaned:

  • Photostability: 2-acyloxycarbazoles, derivatives of this compound, exhibit interesting photochemical properties. Upon UV irradiation, they undergo a photo-Fries rearrangement, highlighting potential applications in organic synthesis and material science. []
  • Metal Complex Formation: The ability of this compound-1-carboxylic acid to form complexes with metals like zinc and nickel suggests potential applications in material science, particularly in enhancing the photostability of materials like spironaphthoxazines. []

ANone:

  • Semi-Empirical Calculations: PM3 calculations have been employed to predict the reactivity of carbazole and its derivatives, including this compound, in chlorination reactions. These calculations provide insights into the electronic properties and reactivity of these compounds. []
  • Quantum Mechanical Studies: In the context of vanadium-catalyzed oxidative coupling, quantum mechanical studies have been used to investigate the mechanism of the reaction, including the role of this compound as a substrate. []

ANone: Several studies provide insights into the SAR of this compound and its analogs:

  • Tyrosinase Inhibition: SAR studies with hydroxyindoles, including this compound, revealed the importance of the position of the phenolic hydroxy group for potent inhibition of human melanoma tyrosinase. Notably, 6-hydroxyindole exhibited the strongest inhibitory activity, suggesting that the position of the hydroxyl group is crucial for interacting with the enzyme's active site. []
  • Nitric Oxide Inhibition: A study investigating the nitric oxide inhibitory activity of carbazole alkaloids from Murraya tetramera, including compounds structurally related to this compound, found that several of these alkaloids exhibited potent inhibitory effects, highlighting the potential of this class of compounds as anti-inflammatory agents. []

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